molecular formula C10H8O5 B1497511 3-Formyl-5-(methoxycarbonyl)benzoic acid CAS No. 914220-93-2

3-Formyl-5-(methoxycarbonyl)benzoic acid

Cat. No.: B1497511
CAS No.: 914220-93-2
M. Wt: 208.17 g/mol
InChI Key: KZCYOESSJNRPOB-UHFFFAOYSA-N
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Description

3-Formyl-5-(methoxycarbonyl)benzoic acid (CAS 914220-93-2) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 10 H 8 O 5 and a molecular weight of 208.17 g/mol , this benzoic acid derivative is characterized by its multifunctional structure, featuring both a formyl group and a methoxycarbonyl group on the same aromatic ring. This specific arrangement makes it a valuable bifunctional intermediate in organic synthesis. Its primary research applications include its use as a key building block in medicinal chemistry for the design and synthesis of more complex molecules, particularly in pharmaceutical development. The compound's reactive aldehyde group allows for further functionalization through condensation or nucleophilic addition reactions, while the ester-protected carboxylic acid offers a handle for subsequent hydrolysis or cross-coupling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-formyl-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-15-10(14)8-3-6(5-11)2-7(4-8)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCYOESSJNRPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652222
Record name 3-Formyl-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914220-93-2
Record name 3-Formyl-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of 5-(Hydroxymethyl)-3-(methoxycarbonyl)benzoic Acid Derivatives

A common and effective route to 3-formyl-5-(methoxycarbonyl)benzoic acid involves the oxidation of 5-(hydroxymethyl)-3-(methoxycarbonyl)benzoic acid or its ester derivatives. The oxidation converts the hydroxymethyl (-CH2OH) group to the aldehyde (-CHO) formyl group.

  • Oxidizing Agents: Manganese dioxide (MnO2) is frequently employed for selective oxidation of benzylic hydroxymethyl groups to aldehydes without overoxidation to acids.
  • Solvents: Organic solvents such as toluene, dimethylbenzene, ethyl acetate, acetone, methyl ethyl ketone, and tetrahydrofuran (THF) are used.
  • Reaction Conditions: Temperatures range from 30 to 180 °C, preferably 80–150 °C, under atmospheric pressure, with reaction times between 0.5 to 10 hours depending on temperature.
  • Example: The oxidation of 5-bromo-3-(hydroxymethyl)benzoic acid methyl ester with MnO2 to form 5-bromo-3-formylbenzoic acid methyl ester, which can be further transformed into the target compound.
Parameter Typical Range/Value
Oxidant Manganese dioxide (MnO2)
Solvent Toluene, ethyl acetate, THF, acetone
Temperature 80–150 °C
Pressure Atmospheric
Reaction Time 0.5–10 hours
Yield Variable, generally moderate to high

Palladium-Catalyzed Cross-Coupling Reactions

The preparation of this compound derivatives can involve palladium-catalyzed coupling reactions, particularly Suzuki or related cross-couplings, starting from halogenated formyl benzoic acid esters.

  • Starting Materials: 5-bromo-3-formylbenzoic acid methyl ester and aryl boronic acids.
  • Catalysts: Palladium complexes such as Pd(PPh3)4.
  • Conditions: Typical Suzuki coupling conditions under inert atmosphere, moderate heating.
  • Outcome: Formation of substituted 3-formylbenzoic acid derivatives retaining the methoxycarbonyl group.

Reduction and Subsequent Functional Group Transformations

In some synthetic routes, nitro precursors such as 3-nitro-5-(methoxycarbonyl)benzoic acid methyl ester are first reduced to the corresponding amino derivatives, which can then be converted to formyl compounds through diazotization and Sandmeyer-type reactions.

  • Reduction Methods: Catalytic hydrogenation using palladium on carbon or palladium hydroxide in methanol under hydrogen pressure (50 psi).
  • Yields: High yields reported (71–92%) depending on catalyst and conditions.
  • Subsequent Steps: Amino group conversion to bromo derivatives via diazotization with copper(II) bromide and n-butyl nitrite in acetonitrile at 0–20 °C.
  • Example: Conversion of 3-amino-5-(methoxycarbonyl)benzoic acid to 3-bromo-5-(methoxycarbonyl)benzoic acid, a key intermediate for further formylation or coupling.
Step Catalyst / Reagent Conditions Yield (%) Notes
Nitro reduction Pd(OH)2 or Pd/C H2, MeOH, 50 psi, 2.5–5 h 71–92 High purity amine obtained
Diazotization bromination CuBr2, n-butyl nitrite, MeCN 0–20 °C, 3.5 h 68–97 Efficient halogenation step

Comparative Analysis of Preparation Routes

Method Key Reagents/Conditions Advantages Limitations
MnO2 oxidation of hydroxymethyl MnO2, toluene or ethyl acetate, 80–150 °C Selective aldehyde formation Requires hydroxymethyl precursor
Pd-catalyzed cross-coupling Pd catalyst, aryl boronic acid, inert atm. Versatile substitution Requires halogenated intermediates
Catalytic hydrogenation + diazotization Pd/C or Pd(OH)2, H2; CuBr2, n-butyl nitrite High yield amine and halogenated intermediates Multi-step, requires careful handling

Research Findings and Practical Considerations

  • The oxidation with manganese dioxide is highly selective for benzylic alcohols and avoids overoxidation, making it suitable for sensitive substrates like methoxycarbonyl esters.
  • Catalytic hydrogenation methods for nitro reduction are well-established, with palladium catalysts providing high yields and mild conditions, preserving ester groups.
  • Diazotization followed by halogenation is an efficient method to introduce bromo substituents, which can serve as handles for further functionalization including formylation or coupling reactions.
  • Reaction conditions such as solvent choice, temperature, and pressure significantly influence yields and purity; optimization is often required for scale-up.

Summary Table of Key Preparation Steps for this compound

Synthetic Step Reagents / Catalysts Conditions Yield (%) Notes
Oxidation of hydroxymethyl group MnO2, toluene or ethyl acetate 80–150 °C, 0.5–10 h Moderate to high Selective aldehyde formation
Reduction of nitro precursor Pd(OH)2 or Pd/C, H2, MeOH 50 psi H2, 2.5–5 h 71–92 High yield amine
Diazotization and bromination CuBr2, n-butyl nitrite, MeCN 0–20 °C, 3.5 h 68–97 Efficient halogenation
Pd-catalyzed cross-coupling Pd catalyst, aryl boronic acids Inert atmosphere, moderate heat Variable Versatile substitution

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-5-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: 3-Carboxy-5-(methoxycarbonyl)benzoic acid.

    Reduction: 3-Hydroxymethyl-5-(methoxycarbonyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
3-Formyl-5-(methoxycarbonyl)benzoic acid serves as a crucial intermediate in the synthesis of complex organic molecules. Its dual functional groups facilitate various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Reactions and Mechanisms

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group.
  • Substitution: Electrophilic substitution can occur on the aromatic ring.
Reaction TypeExample ReagentsMajor Products
OxidationKMnO4, CrO33-Carboxy-5-(methoxycarbonyl)benzoic acid
ReductionNaBH4, LiAlH43-Hydroxymethyl-5-(methoxycarbonyl)benzoic acid
SubstitutionBr2, HNO3/H2SO4Various substituted derivatives

This versatility makes it an attractive compound for researchers exploring new synthetic methodologies .

Biological Applications

Pharmaceutical Potential:
In biological research, this compound is being investigated for its potential pharmacological properties. Its derivatives have shown promising results in various studies related to antimicrobial and anticancer activities.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains with the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead for developing new antibiotics .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies on human cancer cell lines revealed:

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The compound appears to inhibit cell proliferation in a dose-dependent manner and may induce apoptosis in cancer cells through mechanisms such as enzymatic inhibition and oxidative stress reduction .

Material Science

Applications in Industry:
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. It serves as a precursor for synthesizing dyes, polymers, and other functional materials due to its reactive functional groups.

Study on Antimicrobial Efficacy

A recent publication in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of benzoic acid derivatives, including this compound. The study concluded that modifications in functional groups significantly influence antimicrobial potency, positioning this compound as a candidate for broad-spectrum antimicrobial development .

Investigation into Anticancer Properties

Another study focused on the effects of this compound on MCF-7 breast cancer cells. Flow cytometry analysis indicated increased apoptosis rates upon treatment with this compound compared to controls, suggesting its potential as a therapeutic agent for breast cancer treatment .

Mechanism of Action

The mechanism of action of 3-Formyl-5-(methoxycarbonyl)benzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The methoxycarbonyl group can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents (Positions) Molecular Weight (g/mol) Key Properties Applications/Reactivity
This compound -CHO (3), -COOCH₃ (5) Not explicitly stated High electrophilicity (formyl), moderate solubility in polar solvents Intermediate in drug synthesis; potential ligand for coordination chemistry
3-Methoxycarbonyl-5-methylbenzoic acid (167299-68-5) -COOCH₃ (3), -CH₃ (5) 194.18 Reduced steric hindrance (methyl vs. formyl); lower acidity than formyl analog Used in esterification reactions; less reactive in nucleophilic additions
5-Formyl-2-hydroxy-3-methoxybenzoic acid (3507-08-2) -CHO (5), -OH (2), -OCH₃ (3) 196.15 Enhanced acidity (hydroxyl); hydrogen bonding capacity Antioxidant or chelating agent; pharmaceutical intermediate
3-Fluoro-5-(methoxycarbonyl)benzoic acid (660416-36-4) -F (3), -COOCH₃ (5) 198.15 Increased acidity (electron-withdrawing F); improved metabolic stability Fluorinated drug scaffolds; protease inhibitors
3-Cyano-5-(methoxycarbonyl)benzoic acid (126739-90-0) -CN (3), -COOCH₃ (5) 205.18 Strong electron-withdrawing effect (cyano); high acidity Building block for agrochemicals; polymerization catalysts

Substituent Effects on Acidity and Solubility

  • Electron-Withdrawing Groups: The cyano (-CN) and fluoro (-F) substituents in enhance acidity compared to the target compound due to their strong electron-withdrawing nature. For example, 3-cyano-5-(methoxycarbonyl)benzoic acid exhibits a lower pKa than the formyl analog .
  • Hydroxy Group Influence : The hydroxyl (-OH) group in 5-formyl-2-hydroxy-3-methoxybenzoic acid significantly increases water solubility via hydrogen bonding, unlike the target compound, which relies on polar organic solvents.
  • Steric and Electronic Modulation : Replacing the formyl group with methyl (167299-68-5) reduces steric hindrance but decreases electrophilicity, limiting utility in condensation reactions .

Biological Activity

3-Formyl-5-(methoxycarbonyl)benzoic acid, a compound with the molecular formula C10H8O5C_{10}H_{8}O_{5}, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 208.17 g/mol
  • CAS Number : 29923355
  • Structure : The compound features a formyl group and a methoxycarbonyl group attached to a benzoic acid backbone, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluated its effects on human cancer cell lines, revealing:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • MCF-7: IC50 = 15 µM
    • HeLa: IC50 = 20 µM
    • A549: IC50 = 25 µM

These results indicate that this compound can inhibit cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptosis pathways, possibly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Antioxidant Activity : The methoxycarbonyl group may contribute to the compound's ability to scavenge free radicals, reducing oxidative stress in cells.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. The study highlighted that modifications in the functional groups significantly influenced the antimicrobial potency. The authors concluded that this compound could be a promising candidate for further development into a broad-spectrum antimicrobial agent .

Investigation into Anticancer Properties

Another research article focused on the anticancer effects of this compound on MCF-7 cells. The study utilized flow cytometry to analyze apoptosis and found that treatment with this compound resulted in increased rates of early and late apoptosis compared to untreated controls. This suggests that the compound could be developed into a therapeutic agent for breast cancer treatment .

Q & A

How can researchers optimize the synthesis of 3-formyl-5-(methoxycarbonyl)benzoic acid to improve yield and purity?

Level: Advanced
Methodological Answer:
Synthesis optimization requires addressing competing reactivity of functional groups (formyl, methoxycarbonyl, and carboxylic acid). Key strategies include:

  • Stepwise Protection/Deprotection: Protect the formyl group (e.g., as an acetal) during esterification or hydrolysis steps to prevent side reactions .
  • Catalytic Efficiency: Use palladium catalysts for coupling reactions, as demonstrated in analogous benzoic acid derivatives .
  • Purification: Employ recrystallization (using DCM/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) for high-purity isolation .
  • Reaction Monitoring: Track intermediates via TLC or HPLC to minimize over-reaction or decomposition.

Table 1: Example Multi-Step Synthesis Protocol

StepReaction TypeConditionsYield
1NitrationHNO₃/H₂SO₄, 0°C85%
2HydrolysisNaOH, reflux90%
3EsterificationMeOH/H⁺, 60°C78%

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the formyl group (δ ~9.8–10.2 ppm in ¹H NMR; δ ~190–200 ppm in ¹³C NMR) and methoxycarbonyl (δ ~3.8–4.0 ppm for -OCH₃; δ ~165–170 ppm for carbonyl) .
  • IR Spectroscopy: Identify C=O stretches: formyl (~1700 cm⁻¹), ester (~1725 cm⁻¹), and carboxylic acid (~2500–3300 cm⁻¹ broad for -OH) .
  • Mass Spectrometry: ESI-MS or HRMS to confirm molecular ion ([M-H]⁻ expected for carboxylic acid) and fragmentation patterns .

How do the formyl and methoxycarbonyl groups influence the compound’s reactivity in further derivatization?

Level: Advanced
Methodological Answer:

  • Formyl Group: Susceptible to nucleophilic attack (e.g., forming Schiff bases with amines) or reduction to -CH₂OH using NaBH₄ .
  • Methoxycarbonyl Group: Hydrolyze to -COOH under acidic/basic conditions (e.g., H₂SO₄/MeOH or LiOH/H₂O) .
  • Competing Reactivity: Sequential reactions require protecting the carboxylic acid (-COOH) with tert-butyl groups to avoid interference .

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Crystal Growth: Use slow evaporation (e.g., in DMF/water) to obtain single crystals suitable for diffraction .
  • Software Tools: SHELX suite (SHELXD for structure solution, SHELXL for refinement) to analyze bond lengths, angles, and dihedral angles .
  • Validation: Cross-check with DFT-optimized geometries to confirm electronic effects on substituent orientations .

What computational methods predict electronic properties relevant to catalytic or biological applications?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices to identify reactive sites .
  • Docking Studies: For biological applications, model interactions with target proteins (e.g., SGLT2 for diabetes therapeutics) using AutoDock Vina .

Are there contradictions in reported synthetic routes or analytical data for this compound?

Level: Advanced
Methodological Answer:

  • Bromination Discrepancies: Some protocols use Br₂ in CCl₄, while others prefer NBS (N-bromosuccinimide) in DMF. The choice affects regioselectivity and byproduct formation .
  • NMR Shifts: Variability in reported ¹³C shifts for the methoxycarbonyl group (δ 165–170 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced
Methodological Answer:

  • Process Safety: Exothermic reactions (e.g., nitration) require controlled temperature and large-scale reactors with cooling systems .
  • Purification at Scale: Replace column chromatography with fractional crystallization or continuous-flow systems to reduce costs .
  • Yield Optimization: Catalytic recycling (e.g., Pd catalysts) and solvent recovery improve sustainability .

How can researchers validate the biological activity of derivatives in drug discovery pipelines?

Level: Advanced
Methodological Answer:

  • In Vitro Assays: Test SGLT2 inhibition (glucose uptake assays in HEK293 cells) or antibacterial activity (MIC against Gram-positive/negative strains) .
  • SAR Studies: Modify the formyl group to hydrazones or thiosemicarbazones and compare potency .

Table 2: Example Biological Screening Data

DerivativeTarget IC₅₀ (nM)LogP
A (Parent)1201.2
B (-CHO → -CH=N-NH₂)450.8

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-5-(methoxycarbonyl)benzoic acid
Reactant of Route 2
3-Formyl-5-(methoxycarbonyl)benzoic acid

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